molecular formula C15H13Cl2N3O3 B8348877 2-Amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide

2-Amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide

Cat. No.: B8348877
M. Wt: 354.2 g/mol
InChI Key: WUZWLNZTNAVJMN-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H13Cl2N3O3 and its molecular weight is 354.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13Cl2N3O3

Molecular Weight

354.2 g/mol

IUPAC Name

2-amino-N-[2-(2,4-dichlorophenyl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C15H13Cl2N3O3/c16-10-2-1-9(13(17)7-10)5-6-19-15(21)12-4-3-11(20(22)23)8-14(12)18/h1-4,7-8H,5-6,18H2,(H,19,21)

InChI Key

WUZWLNZTNAVJMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-isatoic anhydride (10.0 g, 0.048 mol) in CH2Cl2 (100 mL) was added 2,4-dichlorophenethylamine (10.08 g, 0.053 mol) followed by DMF (10 mL). The reaction mixture was stirred at room temperature for 30 min. The resulting mixture was then dissolved in 1.0 L CH2Cl2 and washed with 1.0 M NaOH. The combined organic layers were concentrated under reduced pressure and purified by silica gel flash chromatography (0-100% EtOAc/hexanes eluent) to give the product (16.5 g, 97% yield) as a yellow solid. HPLC retention time: 3.04 min; Method A; LRMS (ESI) m/z 354 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
97%

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